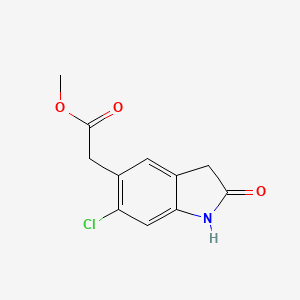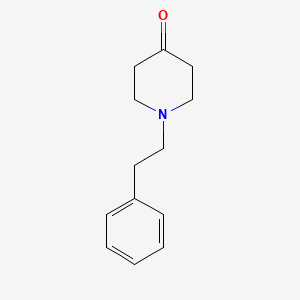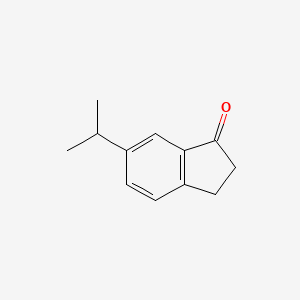
Methyl 2-(6-chloro-2-oxoindolin-5-yl)acetate
Vue d'ensemble
Description
Methyl 2-(6-chloro-2-oxoindolin-5-yl)acetate is an organic compound with the molecular formula C({11})H({10})ClNO(_{3}). It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a chloro-substituted oxindole core, which is a common structural motif in many pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 6-chloroindole-2,3-dione.
Step 1: The 6-chloroindole-2,3-dione is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. This step forms the intermediate ethyl 2-(6-chloro-2-oxoindolin-5-yl)acetate.
Step 2: The intermediate is then subjected to ester hydrolysis using an acid catalyst, such as hydrochloric acid, to yield the final product, methyl 2-(6-chloro-2-oxoindolin-5-yl)acetate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Methyl 2-(6-chloro-2-oxoindolin-5-yl)acetate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the oxo group can yield the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Methyl 2-(6-chloro-2-oxoindolin-5-yl)acetate is used as a building block in organic synthesis, particularly in the development of new indole-based compounds with potential biological activities.
Biology
In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors, due to its indole core structure.
Medicine
The compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its structural similarity to other bioactive indole derivatives makes it a candidate for drug development.
Industry
In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of more complex molecules with therapeutic potential.
Mécanisme D'action
The mechanism of action of methyl 2-(6-chloro-2-oxoindolin-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can bind to active sites of enzymes, inhibiting their activity or modulating receptor functions. The chloro and oxo groups contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(2-oxoindolin-6-yl)acetate
- 6-Chloro-2-oxindole
- Methyl 2-oxoindole-6-carboxylate
Uniqueness
Methyl 2-(6-chloro-2-oxoindolin-5-yl)acetate is unique due to the specific positioning of the chloro and oxo groups on the indole ring, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds. This unique structure allows for distinct interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Propriétés
IUPAC Name |
methyl 2-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-16-11(15)4-6-2-7-3-10(14)13-9(7)5-8(6)12/h2,5H,3-4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKUQSPOHLUJNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C2C(=C1)CC(=O)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B3395361.png)










